N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide
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Overview
Description
N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide is a complex organic compound featuring an imidazole ring, azo linkage, and acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Azo Coupling Reaction: The azo linkage is formed by coupling the imidazole derivative with a diazonium salt, which is generated from the corresponding amine under acidic conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, yielding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Corresponding amines.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and functional materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(dimethylamino)phenyl]acetamide
- N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]propionamide
Uniqueness
N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
57564-13-3 |
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Molecular Formula |
C17H18N8O |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-[(4,5-dicyano-1H-imidazol-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C17H18N8O/c1-4-25(5-2)12-6-7-13(14(8-12)20-11(3)26)23-24-17-21-15(9-18)16(10-19)22-17/h6-8H,4-5H2,1-3H3,(H,20,26)(H,21,22) |
InChI Key |
AMIQZHJEWZUYNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC(=C(N2)C#N)C#N)NC(=O)C |
Origin of Product |
United States |
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